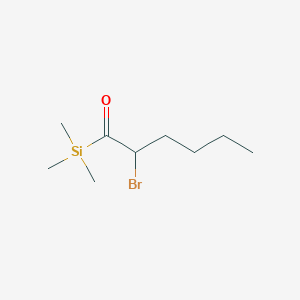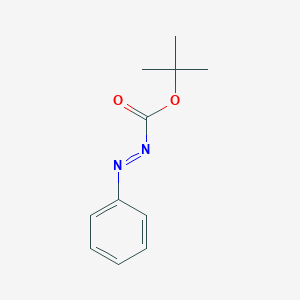![molecular formula C10H13N5O8 B14345988 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol CAS No. 91716-48-2](/img/structure/B14345988.png)
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is an organic compound characterized by the presence of nitro groups and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol typically involves the nitration of aniline derivatives followed by the introduction of the hydroxyethylamino group. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The final step involves the reaction of the nitrated intermediate with 2-hydroxyethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The hydroxyethylamino group can interact with various biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Iminodiethanol: Similar in structure but lacks the nitro groups.
Diethanolamine: Contains two hydroxyethyl groups but no nitro groups.
2,2’-[4-(2-Hydroxyethylamino)-3-nitrophenylimino]diethanol: Contains a similar hydroxyethylamino group but with different substitution patterns.
Uniqueness
2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific redox properties and interactions with biomolecules.
Eigenschaften
CAS-Nummer |
91716-48-2 |
|---|---|
Molekularformel |
C10H13N5O8 |
Molekulargewicht |
331.24 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethylamino)-2,4,6-trinitroanilino]ethanol |
InChI |
InChI=1S/C10H13N5O8/c16-3-1-11-8-6(13(18)19)5-7(14(20)21)9(12-2-4-17)10(8)15(22)23/h5,11-12,16-17H,1-4H2 |
InChI-Schlüssel |
WTNKTVNPIYDCJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NCCO)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


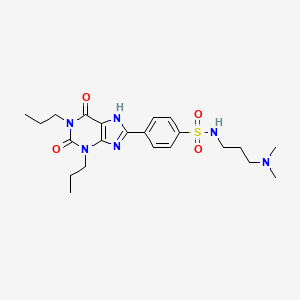
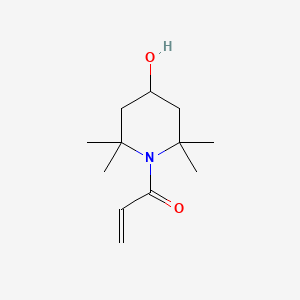
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
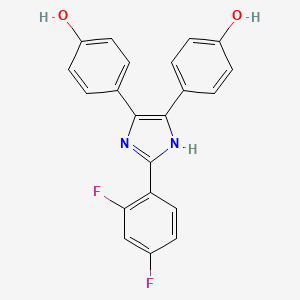
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
